molecular formula C10H13N3 B12860980 7-(1-Aminoethyl)-1-methyl-1H-indazole

7-(1-Aminoethyl)-1-methyl-1H-indazole

Cat. No.: B12860980
M. Wt: 175.23 g/mol
InChI Key: AQCZTWFEVFCXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1-Aminoethyl)-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Aminoethyl)-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-methyl-1H-indazole with an appropriate amine, such as 1-aminoethyl, under acidic or basic conditions to facilitate the cyclization process. The reaction may require catalysts or specific temperature controls to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 7-(1-Aminoethyl)-1-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(1-Aminoethyl)-1-methyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1-Aminoethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 7-(1-Aminoethyl)-1H-indazole
  • 1-Methyl-1H-indazole
  • 1-Aminoethyl-1H-indazole

Comparison: Compared to similar compounds, 7-(1-Aminoethyl)-1-methyl-1H-indazole exhibits unique properties due to the presence of both the aminoethyl and methyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(1-methylindazol-7-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-7(11)9-5-3-4-8-6-12-13(2)10(8)9/h3-7H,11H2,1-2H3

InChI Key

AQCZTWFEVFCXGT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1N(N=C2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.